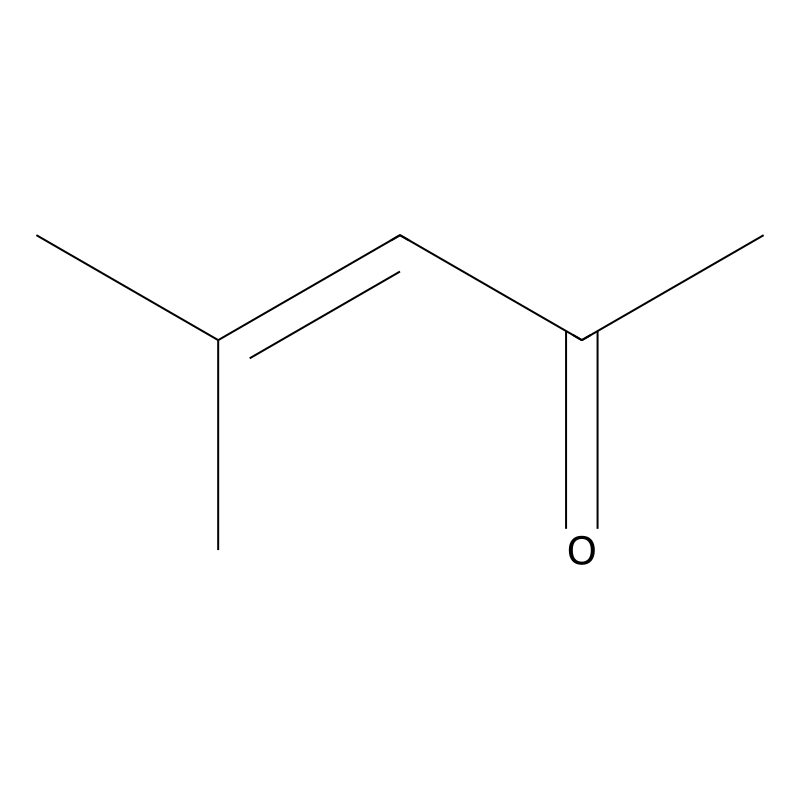

Mesityl oxide

(CH3)2C=CH-COCH3

C6H10O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2C=CH-COCH3

C6H10O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.29 M

28.9 mg/mL at 20 °C

Sol in about 30 parts water; miscible with most org liq

Miscible in ethanol, ethyl ether

SLIGHTLY SOL IN PROPYLENE GLYCOL

In water, 28,900 mg/L at 20 °C

Solubility in water, g/100ml at 20 °C: 3.0 (moderate)

slightly soluble inwater; miscible in organic solvents

Miscible at room temperature (in ethanol)

3%

Synonyms

Canonical SMILES

Mesityl oxide, chemically known as 4-methyl-3-penten-2-one, is an α,β-unsaturated ketone with the molecular formula . It appears as a colorless, volatile liquid characterized by a honey-like odor. The compound has a boiling point of approximately 130 °C (266 °F) and a melting point of about -46 °C (-51 °F) . Mesityl oxide is less dense than water and exhibits slight solubility in water, with a vapor density heavier than air .

Mesityl oxide is a flammable liquid (flash point: 27 °C) and poses a fire hazard []. It is harmful if inhaled, swallowed, or comes into contact with skin []. Exposure can cause irritation of the eyes, skin, and respiratory tract []. Additionally, mesityl oxide is suspected of being a toxin if inhaled in high concentrations [].

Safety Precautions:

Environmental Science

Air Quality Studies

Mesityl oxide is a volatile organic compound (VOC) emitted from various natural and anthropogenic sources. Researchers study its role in atmospheric chemistry, including its contribution to ozone formation and its interaction with other pollutants [Source: Environmental Protection Agency (EPA) - ].

Plant-Atmosphere Interactions

Plants emit mesityl oxide as part of their defense mechanisms against herbivores and other stresses. Research explores its role in plant-atmosphere interactions, including its impact on climate and air quality [Source: Science - ].

Food Science and Technology

Flavor and Fragrance Analysis

Mesityl oxide contributes to the characteristic aroma of various foods and beverages, such as coffee, potatoes, and fruits. Researchers use it as a marker compound in flavor and fragrance analysis to understand and improve food quality [Source: Journal of Agricultural and Food Chemistry - ].

Food Spoilage Detection

Mesityl oxide can be an indicator of food spoilage in certain products. Researchers explore its potential as a non-invasive method for monitoring food quality and safety [Source: LWT - Food Science and Technology - ].

Other Scientific Applications

Chemical Synthesis

Mesityl oxide serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and solvents. Research explores its potential for developing new materials and improving existing synthetic processes [Source: Wiley Online Library - ].

- Hydrogenation: It can be reduced to yield methyl isobutyl ketone and subsequently to 4-methyl-2-pentanol .

- Reactivity with Strong Oxidants: Mesityl oxide reacts violently with strong oxidizing agents and acids, leading to the potential formation of explosive peroxides .

- Interaction with Sulfur Compounds: In biological systems, it interacts with sulfur-containing compounds, likely forming odorous products .

Mesityl oxide exhibits several biological effects. Inhalation can cause respiratory irritation, headaches, dizziness, and in severe cases, unconsciousness . It is recognized for its potential toxicity; exposure can lead to skin and eye irritation and may have harmful effects on aquatic life . The compound's interaction with sulfhydryl groups in biological systems suggests possible implications in metabolic pathways .

The primary method for synthesizing mesityl oxide involves the following steps:

- Aldol Condensation: Acetone undergoes aldol condensation to form diacetone alcohol.

- Dehydration: The diacetone alcohol then dehydrates to yield mesityl oxide.

Alternative methods may include catalytic processes involving nickel-tungsten or nickel-molybdenum catalysts under specific conditions .

Mesityl oxide has diverse applications across various industries:

- Solvent: Utilized as a solvent in paints, coatings, and plastics due to its effective solvency properties.

- Chemical Intermediate: It serves as an intermediate in the production of methyl isobutyl ketone and dimedone .

- Insect Repellent: Its chemical properties make it suitable for use in insect repellents .

Studies indicate that mesityl oxide may interact with several compounds, particularly those containing sulfur. These interactions can lead to the formation of odorous products that may affect biological systems. Additionally, its reactivity profile shows that it can form explosive mixtures when combined with certain chemicals such as chlorosulfonic acid and nitric acid .

Mesityl oxide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| Acetone | Simple ketone | Common solvent; less reactive than mesityl oxide. |

| Methyl Isobutyl Ketone | α,β-unsaturated ketone | Used as a solvent; more stable than mesityl oxide. |

| Isophorone | α,β-unsaturated ketone | Higher boiling point; used in coatings and adhesives. |

| Phorone | α,β-unsaturated ketone | Formed from continued aldol condensation; less common. |

Mesityl oxide is unique due to its specific reactivity profile and its ability to form various products through both biological interactions and

Traditional Aldol Condensation Pathways

The aldol condensation of acetone remains the cornerstone of mesityl oxide synthesis. This two-step process involves the base-catalyzed dimerization of acetone to form diacetone alcohol (DAA), followed by acid-catalyzed dehydration to yield mesityl oxide. Early methods employed homogeneous catalysts such as sodium hydroxide or barium hydroxide for the initial condensation. For example, Heintz’s classical approach used barium hydroxide to achieve DAA yields of 60–70% at 0–5°C. Subsequent dehydration with sulfuric acid or phosphoric acid at elevated temperatures (80–120°C) converted DAA to mesityl oxide with ~85% selectivity.

However, traditional methods face limitations, including side reactions forming oligomers like isophorone and phorone. Recent advancements have introduced solid base catalysts, such as calcium carbide (CaC₂), which enable aldol condensation under reflux conditions (56°C) with 85% acetone conversion and 95% combined selectivity for DAA, mesityl oxide, and isophorone. This approach minimizes energy input and avoids solvent use, aligning with greener practices.

The reaction mechanism proceeds via enolate formation:

$$

\text{CH}3\text{COCH}3 \xrightarrow{\text{base}} \text{CH}2\text{COCH}3^- \xrightarrow{\text{acetone}} \text{CH}3\text{C(OH)(CH}3\text{)CH}2\text{COCH}3 \xrightarrow{-H2O} \text{CH}3\text{COCH=C(CH}3\text{)}2

$$

Kinetic studies reveal that DAA formation is rate-limiting, while dehydration occurs rapidly under acidic conditions.

Catalytic Distillation Techniques

Catalytic distillation (CD) integrates reaction and separation in a single unit, enhancing selectivity by continuously removing products from the reaction zone. For mesityl oxide synthesis, CD employs packed columns with acidic catalysts like Amberlyst-15. In a pilot-scale study, reflux ratios of 2–4 and temperatures of 80–100°C achieved 90% acetone conversion with 75% mesityl oxide selectivity. Higher reflux rates suppress consecutive reactions, reducing phorone and isophorone formation to <5%.

A notable innovation is heat-integrated reactive distillation, where exothermic reaction heat vaporizes reactants, reducing external energy input. For example, coupling a reactive column with a vaporizer operating at 7–20 kg/cm² pressure improved mesityl oxide purity to 98% while cutting energy consumption by 30%. Dynamic modeling in Aspen Plus® has optimized column parameters, demonstrating near-complete acetone conversion (99%) and mesityl oxide yields approaching 100% under pressurized conditions.

Ion-Exchange Resin Catalysis

Sulfonic acid-type ion-exchange resins (e.g., Amberlyst-35) offer a robust heterogeneous catalysis platform. U.S. Patent 3,385,896 outlines a continuous process using a polystyrene sulfonic resin at 100–160°C and 5–20 kg/cm² pressure, achieving 95% mesityl oxide selectivity. Key innovations include:

- Water modulation: Maintaining 1–3% water in the acetone feed reduces resin fouling by dissolving oligomers, extending catalyst lifespan to >1,000 hours.

- In situ neutralization: Introducing dilute sodium hydroxide (4–40 g/L) into the distillation column hydrolyzes residual DAA back to acetone, boosting overall yield.

Comparative studies show resin catalysts outperform liquid acids in selectivity (93% vs. 78%) and operational continuity. However, resin degradation above 160°C necessitates careful temperature control.

Green Chemistry Approaches

Recent efforts prioritize sustainability through solvent-free reactions and recyclable catalysts:

- Calcium carbide catalysis: CaC₂ acts as a solid base, enabling aldol condensation at 56°C with no solvent. The process coproduces acetylene via hydrolysis, adding economic value.

- Organocatalysts: Poly(L-proline-co-piperidine) resins achieve 74% mesityl oxide selectivity under mild conditions (25°C, atmospheric pressure) and retain 90% activity after six cycles.

- Ionic liquids: Disulfonic acid-functionalized ionic liquids (e.g., [Im(N(CH₂)₃SO₃H)₂][HSO₄]) enhance reaction rates via hydrogen-bonding networks, yielding 93% methyl oleate (a model compound) at 80°C.

These methods reduce waste and energy consumption, with lifecycle analyses showing a 40% lower carbon footprint compared to conventional routes.

Reduction Pathways and Catalyst Optimization

The hydrogenation of mesityl oxide primarily yields methyl isobutyl ketone (MIBK) or methyl isobutyl carbinol (MIBC), depending on reaction conditions and catalysts. Sulfided metal catalysts, such as NiWSx/Ph-HCl, demonstrate superior activity for MIBK production, achieving high selectivity under hydrogen pressures of 50 bar and temperatures of 375°C [1]. In contrast, non-sulfided catalysts like NiMo/Ph-HCl activated in hydrogen favor MIBC formation, with conversions exceeding 99% at 160°C in gas-phase reactions [3].

Catalyst composition profoundly impacts product distribution:

- NiW-based systems exhibit enhanced MIBK selectivity due to optimized metal-support interactions [1].

- Mn-modified Cu-Zn-Al catalysts improve MIBC yields (>96%) by stabilizing active Cu⁰ sites and moderating acid-base properties [3].

- CoMo/Ph-HCl catalysts promote hydrocarbon formation (e.g., 2-methyl pentane) under hydrogen-rich conditions [1].

Table 1: Comparative Catalyst Performance in Mesityl Oxide Hydrogenation

| Catalyst System | Activation Method | Product (Selectivity) | Conditions (T, P) |

|---|---|---|---|

| NiWSx/Ph-HCl | Sulfidation | MIBK (>90%) | 375°C, 50 bar H₂ [1] |

| Cu-Zn-Al-Mn (5% Mn) | H₂ reduction | MIBC (96.6%) | 160°C, atmospheric [3] |

| CoMo/Ph-HCl | H₂ reduction | 2-methyl pentane | 375°C, 50 bar H₂ [1] |

Oxidation Reactions and Product Formation

Mesityl oxide undergoes oxidation to form epoxides or carboxylic acids. Epoxidation with hydrogen peroxide in biphasic systems (water-heptane) using dodecyltrimethyl ammonium bromide (DTAB) as a phase-transfer catalyst proceeds with an activation energy of 27.51 kJ/mol, achieving moderate yields under ultrasonic irradiation [5]. Conversely, liquid-phase oxidation with molecular oxygen at elevated temperatures produces α-methyl-β-acetyl-acrylic acid, a precursor for polymer crosslinking agents [4].

Key factors influencing oxidation pathways:

- Oxygen partial pressure: Higher O₂ concentrations favor acid formation over epoxidation [4].

- Ultrasonic waves: Enhance mass transfer in biphasic systems, accelerating epoxidation rates by 40% compared to mechanical stirring [5].

Hydration and Diacetone Alcohol Interconversion

The reversible hydration of mesityl oxide to diacetone alcohol (DAA) is acid-catalyzed and equilibrium-controlled. Under acidic conditions (e.g., H₂SO₄), mesityl oxide hydrates to DAA, while dehydration back to mesityl oxide dominates above 100°C [6]. Industrial processes utilize ion-exchange resins to optimize DAA yields (70–80%) at 50–80°C, avoiding side reactions like isophorone formation.

The equilibrium constant (K_eq) for hydration decreases with temperature:

$$ K{eq} = \frac{[DAA]}{[Mesityl\ oxide][H2O]} $$

At 25°C, K_eq ≈ 0.15 L/mol, shifting to 0.05 L/mol at 80°C [6].

Michael Additions and Isomerization

As a conjugated enone, mesityl oxide participates in Michael additions with nucleophiles (e.g., amines, enolates). For instance, reaction with diethylamine in ethanol yields β-amino ketone adducts, which cyclize to piperidines under acidic conditions [7].

Isomerization pathways include:

- Keto-enol tautomerism: Facilitated by protic solvents, forming enolic intermediates that dimerize.

- Acid-catalyzed rearrangement: Converts mesityl oxide to isomeric γ,δ-unsaturated ketones at elevated temperatures [7].

Table 2: Michael Addition Products from Mesityl Oxide

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Diethylamine | EtOH, 25°C, 24 h | β-(Diethylamino) ketone | 65% [7] |

| Sodium enolate (CH₃COCH₂⁻) | THF, −78°C | 1,5-Diketone | 82% [7] |

Mesityl oxide serves as a versatile solvent with exceptional properties that make it indispensable across multiple industrial applications [1] [2]. As a colorless to pale yellow liquid with a characteristic honey-like or peppermint odor, mesityl oxide demonstrates excellent solvency capabilities for a wide range of materials [1] [2].

Industrial Solvent Applications

The compound functions as an effective solvent for synthetic materials including nitrocellulose, ethylcellulose, low viscosity cellulose acetate, and vinyl copolymer resins [2] [3]. These applications are particularly significant in the production of lacquers, stains, and roll coating inks, where mesityl oxide enhances adhesion, durability, and gloss properties [2] [3]. The solvent capabilities extend to synthetic fibers, rubbers, oils, gums, resins, carburetor cleaners, lacquers, varnishes, inks, and stains [4] [3].

Market data indicates that solvent applications represent the largest segment of mesityl oxide usage, accounting for approximately 35% of the total market share with a growth rate of 4.5% annually [5] [6]. The global mesityl oxide market, valued at approximately $162 million in 2024, is projected to reach $245 million by 2034, reflecting a compound annual growth rate of 4.3% [5] [7].

Chemical Intermediate Functions

As a chemical intermediate, mesityl oxide demonstrates remarkable versatility in organic synthesis applications [8] [9]. The compound acts as a Michael acceptor in nucleophilic addition reactions, making it valuable for synthesizing various organic compounds [8]. Research has identified mesityl oxide as an effective activator for palladium precatalysts in nitrogen-arylation reactions, providing promising strategies for synthesizing biaryl compounds with extensive pharmaceutical applications [8].

The chemical intermediate applications constitute approximately 25% of the market share with a growth rate of 5.2%, indicating strong industrial demand [5] [10]. Mesityl oxide serves as a tri-functional intermediate in synthesizing numerous organic compounds, demonstrating considerable utility across diverse chemical manufacturing processes [9] [11].

Specialized Industrial Applications

Recent research highlights innovative applications in nanomaterial synthesis, where mesityl oxide participates in chemical reactivity studies of tryptophan/acetone/dimethyl sulfoxide systems, advancing green chemistry initiatives [12] [13]. The compound also finds utility in electrode modification for residue detection, serving as a solvent in electrochemical deposition processes for enhanced analytical methods in food safety applications [12] [13].

Methyl Isobutyl Ketone Production

The production of Methyl Isobutyl Ketone represents one of the most significant industrial applications of mesityl oxide, accounting for approximately 20% of the total market share [14] [15]. This application demonstrates the compound's critical role as a chemical precursor in large-scale industrial manufacturing processes.

Traditional Three-Step Production Process

The conventional MIBK production process involves mesityl oxide as a crucial intermediate compound [16] [14]. The process begins with acetone aldol condensation to form diacetone alcohol, followed by dehydration to produce mesityl oxide, and concludes with selective hydrogenation of mesityl oxide to yield MIBK [16] [14] [15]. This traditional method achieves yields of approximately 65% based on total acetone employed [17].

However, the conventional process suffers from several limitations including low acetone conversion per pass, formation of less useful methyl isobutyl carbinol, and production challenges related to mesityl oxide reversion to acetone in the presence of water [16] [18].

Advanced Single-Step Processes

Modern industrial development has introduced single-step catalytic processes that significantly improve efficiency and yield [16] [19]. The Tokuyama Soda process represents a breakthrough innovation, utilizing bifunctional catalysts comprising zirconium phosphate with finely dispersed palladium metal [16]. This process achieves 96% yield with enhanced catalytic activity and durability confirmed through continuous pilot plant operations [16].

The kinetic studies reveal that the direct reaction proceeds through sequential processes where mesityl oxide forms first through acetone condensation on acid catalyst sites, followed by MIBK production through hydrogenation on palladium metal sites [19]. The reaction control mechanisms involve surface reactions between acetone molecules and dissociated hydrogen atoms with adsorbed mesityl oxide molecules [19].

Catalytic Distillation Technology

Reactive distillation processes represent the most advanced production methodology, achieving near-complete acetone conversion with mesityl oxide yields approaching 100% [20] [21]. Research demonstrates that catalytic distillation technology minimizes undesirable consecutive reactions while simultaneously increasing desired intermediate production [20].

The process optimization involves Amberlyst-15 catalyst utilization in pilot-scale experiments, where mesityl oxide production and product distribution are governed by reflux flow rates in the catalytic distillation column [20]. The technology demonstrates significant advantages including shorter reaction times, higher conversion rates, and reduced formation of by-products such as phorone and isophorone [20] [21].

Fragrance and Flavoring Synthesis

Mesityl oxide plays a significant role in the fragrance and flavoring industry, accounting for approximately 7% of the total market share with a growth rate of 5.5% [22] [23]. The compound holds FEMA number 3368 and is recognized as a safe flavoring agent by regulatory authorities [22] [23].

Fragrance Industry Applications

In the fragrance industry, mesityl oxide serves as a key intermediate in synthesizing essential compounds that contribute to perfume and cologne formulations [10] [25]. The global flavor and fragrance industry, valued at approximately $30 billion in 2021, continues expanding, supporting increased demand for mesityl oxide as an effective fragrance stabilizer [10].

Research indicates growing demand for premium and natural products in fragrance applications, where mesityl oxide benefits from its effectiveness in enhancing and stabilizing scent profiles [10]. The compound's honey-like odor characteristics contribute to its utility in creating complex fragrance compositions [1] [26].

Market Growth and Applications

The expanding fragrance and flavoring market presents significant growth opportunities for mesityl oxide applications [10]. Industry projections indicate the demand for natural and high-quality fragrance ingredients will grow at a compound annual growth rate of 6% through 2025, creating substantial potential for mesityl oxide utilization in high-end perfumes and natural food flavorings [10].

Market participants invest heavily in improving product efficiency and developing sustainable alternatives to meet changing industry requirements [6]. The shift toward eco-friendly and biodegradable chemicals positions mesityl oxide favorably due to its environmental compatibility compared to traditional synthetic alternatives [6] [27].

Pharmaceutical Intermediate Utilization

The pharmaceutical industry represents a rapidly growing application sector for mesityl oxide, accounting for approximately 8% of the market share with the highest growth rate of 6.8% among all application categories [28] [29]. This growth reflects the compound's increasing importance in drug synthesis and pharmaceutical quality control.

Drug Synthesis Applications

Mesityl oxide serves as a pharmaceutical intermediate in synthesizing various therapeutic compounds [30]. Research demonstrates its utilization in producing antihistamines and anesthetics, where the compound's α,β-unsaturated ketone structure provides essential reactivity for pharmaceutical transformations [30]. The compound's role extends to synthesizing budralazine, an antihypertensive agent, showcasing its versatility in cardiovascular drug development [1].

The pharmaceutical applications benefit from mesityl oxide's chemical stability and specific reactivity patterns that enable controlled synthesis of complex drug molecules [31]. Its capacity for substitution reactions under specific conditions makes it valuable for pharmaceutical chemists developing new therapeutic entities [31].

Quality Control and Analytical Applications

Mesityl oxide demonstrates critical importance in pharmaceutical quality control processes [12] [29] [13]. The compound serves as a pharmaceutical secondary standard for analytical methods ensuring drug product quality and regulatory compliance [12] [13]. Gas chromatography methods utilizing flame ionization detectors have been developed for quantitative determination of mesityl oxide in pharmaceutical substances, particularly in atazanavir sulfate drug substances [31].

The analytical methods achieve detection limits of 5 μg/g and quantitation limits of 10 μg/g, with linearity established in the range of 10 μg/g to 150 μg/g and correlation coefficients exceeding 0.999 [31]. These precise analytical capabilities enable pharmaceutical manufacturers to maintain strict quality standards and regulatory compliance [31].

Pharmaceutical Market Growth

The global pharmaceutical industry, projected to reach $1.5 trillion by 2023 according to the World Health Organization, drives increasing demand for efficient chemical intermediates including mesityl oxide [10]. The compound's versatility in producing key pharmaceutical compounds makes it integral to modern drug manufacturing processes [10].

Pharmacokinetic studies reveal that mesityl oxide exhibits efficient absorption through multiple routes including intact skin, inhalation, and ingestion [31]. The compound undergoes reduction within biological systems, potentially forming glucuronide metabolites, though direct metabolite demonstration requires further research [31]. These pharmacokinetic properties inform pharmaceutical applications and safety assessments [31].

Physical Description

Liquid

COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING.

Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour

Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor.

Color/Form

XLogP3

Boiling Point

130.0 °C

130 °C at 760 mm Hg

130 °C

266°F

Flash Point

87 °F (31 °C) (Closed cup)

25 °C c.c.

87°F

Vapor Density

Relative vapor density (air = 1): 3.4

Density

d254 0.85

0.8592 at 15 °C/4 °C

0.87 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03

0.862-0.868

0.853 at 68°F

(59°F): 0.86

LogP

1.7

Odor

COMMERCIAL GRADE EXHIBITS AN UNPLEASANT ODOR

Peppermint- or honey-like odo

Melting Point

-59.0 °C

Mp -41.5 ° (-59 °)

-59 °C

-41.5°C

-41.5 °C

-52°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

8.21 mmHg

8.21 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.2

9 mmHg

Pictograms

Flammable;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Made by distilling diacetone alcohol with a small amount of iodine; ... condensation of acetone to mesityl oxide using sulfonated polystyrene-divinylbenzene resin as ion exchange catalyst.

General Manufacturing Information

3-Penten-2-one, 4-methyl-: ACTIVE

FLAVORS USEFUL IN PEPPERMINT AND SPEARMINT.

Analytic Laboratory Methods

NIOSH Method 1301. Analyte: Mesityl oxide. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For mesityl oxide this method has an estimated detection limit of 0.05 mg/sample. The precision/RSD is 0.014 and the recovery is not given. Applicability: The working range is 0.10 to 3.0 mg/sample. Interferences: None reported.

Storage Conditions

Protect containers against physical damage. Store well-ventilated cool place, isolating from oxidizing materials. Outdoor or isolated place from inhabitants is preferable. In case of outdoor storage, use standard combustible liquid storage room or cabinet.

Interactions

Dates

Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone

Melda Z Güray, Shi Zheng, Alan A DoucettePMID: 28088865 DOI: 10.1021/acs.jproteome.6b00841

Abstract

Protein precipitation in acetone is frequently employed ahead of mass spectrometry for sample preconcentration and purification. Unfortunately, acetone is not chemically inert; mass artifacts have previously been observed on glycine-containing peptides when exposed to acetone under acidic conditions. We herein report a distinct chemical modification occurring at the level of intact proteins when incubated in acetone. This artifact manifests as one or more satellite peaks in the MS spectrum of intact protein, spaced 98 u above the mass of the unmodified protein. Other artifacts (+84, +112 u) also appear upon incubation of proteins or peptides in acetone. The reaction is pH-sensitive, being suppressed when proteins are exposed to acetone under acidic conditions. The +98 u artifact is speculated to originate through an intermediate product of aldol condensation of acetone to form diacetone alcohol and mesityl oxide. A +98 u product could originate from nucleophilic attack on mesityl oxide or through condensation with diacetone alcohol. Given the extent of modification possible upon exposure of proteins to acetone, particularly following overnight solvent exposure or incubation at room temperature, an awareness of the variables influencing this novel modification is valued by proteomics researchers who employ acetone precipitation for protein purification.Determination of effective mobilities of EOF markers in BGE containing sulfated β-cyclodextrin by a two-detector method

Ludmila Müllerová, Pavel Dubský, Jana Svobodová, Bohuslav GašPMID: 23192321 DOI: 10.1002/elps.201200490

Abstract

A neutral marker of the EOF can gain a nonzero effective mobility because of its possible interaction with a charged complexing agent, such as a chiral selector in CE. We determined effective mobilities of four compounds often used as EOF markers (dimethyl sulfoxide, mesityl oxide, nitromethane, and thiourea) in the BGE-containing sulfated β-CD (60 g/L). All the compounds studied were measurably mobilized by their interaction with the selector. The highest effective mobility (-3.0·10(-9) m(2) s(-1) V(-1)) was observed for thiourea and the lowest (-1.5·10(-9) m(2) s(-1) V(-1)) for dimethyl sulfoxide and nitromethane. The mobilities were determined by a new two-detector pressure mobilization method (2d method), which we propose, and the results were confirmed by standard CE measurements. In the 2d method, one marker zone is situated in the BGE containing the charged selector, while the second marker zone is surrounded with a selector-free BGE, which prevents its complexation. The initial distance between the two marker zones equals the capillary length from the inlet to the first detector. After a brief voltage application, the final distance between the marker zones is determined based on known capillary length from the first to the second detector. The difference between these two distances determines the effective mobility.Integration of stable isotope and trace contaminant concentration for enhanced forensic acetone discrimination

James J Moran, Christopher J Ehrhardt, Jon H Wahl, Helen W Kreuzer, Karen L WahlPMID: 24148486 DOI: 10.1016/j.talanta.2013.07.015

Abstract

We analyzed 21 neat acetone samples from 15 different suppliers to demonstrate the utility of a coupled stable isotope and trace contaminant strategy for distinguishing forensically-relevant samples. By combining these two pieces of orthogonal data we could discriminate all of the acetones that were produced by the 15 different suppliers. Using stable isotope ratios alone, we were able to distinguish 8 acetone samples, while the remaining 13 fell into four clusters with highly similar signatures. Adding trace chemical contaminant information enhanced discrimination to 13 individual acetones with three residual clusters. The acetones within each cluster shared a common manufacturer and might, therefore, not be expected to be resolved. The data presented here demonstrates the power of combining orthogonal data sets to enhance sample fingerprinting and highlights the role disparate data could play in future forensic investigations.Synthesis of jet fuel range branched cycloalkanes with mesityl oxide and 2-methylfuran from lignocellulose

Shanshan Li, Ning Li, Wentao Wang, Lin Li, Aiqin Wang, Xiaodong Wang, Tao ZhangPMID: 27582417 DOI: 10.1038/srep32379

Abstract

Jet fuel range branched cycloalkanes with high density (0.82 g mL(-1)) and low freezing point (217-219 K) was first prepared by the solvent-free intramolecular aldol condensation of the trione from the hydrolysis of the alkylation product of mesityl oxide and 2-methylfuran (or the one-pot reaction of mesityl oxide, 2-methylfuran and water), followed by hydrodeoxygenation (HDO).RIFM fragrance ingredient safety assessment, 4-methyl-3-penten-2-one, CAS Registry Number 141-79-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32574705 DOI: 10.1016/j.fct.2020.111476

Abstract

Migration behaviour of discontinuous buffers in capillary electrophoresis during protein enrichment

Ting Li, Christina J Booker, Ken K-C YeungPMID: 22919699 DOI: 10.1039/c2an35548e

Abstract

Capillary electrophoresis (CE) is not only an effective separation technique, but can also serve as a sample preparation tool for enrichment and purification at sub-microliter sample volumes. Our approach is based on the use of a discontinuous buffer system consisting of an acid and a base (acetate and ammonium). Proteins and/or peptides with isoelectric points between the pH values of these two buffers will become stacked at the neutralization reaction boundary (NRB). To understand the mechanism of the NRB formation and the electrophoretic migration of various ions during the enrichment, we performed experiments using myoglobin and mesityl oxide to reveal the ion migration patterns at the buffer junction, and utilized Simul 5 to computer simulate the process. The simulated results closely resembled the experimental data, and together, they effectively revealed the characteristics of the discontinuous buffers. Importantly, the discovery allowed the manipulation of NRB behaviours by controlling the discontinuous buffer composition. To illustrate this, the removal of urea as an unwanted background molecule from the enriched protein sample was achieved based on the acquired information.Acid-base catalysis in non-aqueous solvents; the isomerisation of methyl mesityl oxide oxalate in chlorobenzene solution at 99 degrees

R P BELL, S M RYBICKAPMID: 20291109 DOI:

Abstract

The isolation and purification of two isomers of mesityl oxide

F H STROSS, J M MONGER, H D V FINCHPMID: 20251392 DOI: 10.1021/ja01199a016

Abstract

Effects of curcumin and related compounds on processes involving α-hydroxyethyl radicals

Sviatoslav Dmitrievich Brinkevich, Natalia Ivanovna Ostrovskaya, Margaret Evgenievna Parkhach, Svetlana Nikolaevna Samovich, Oleg I ShadyroPMID: 22239556 DOI: 10.3109/10715762.2011.653966

Abstract

Effects of curcumin and related compounds on product formation in radiolysis of aerated and deaerated ethanol were studied. Ab initio calculations of enthalpy values relating to O-H bond dissociation and H-atom addition to > C = O bonds of the compounds under study have been performed. The obtained data allowed the conclusion that the presence of a 7-carbon chain containing conjugated > C = C < and > C = O bonds in the structures of curcumin and its analogues makes these compounds capable of inhibiting the reactions involving α-hydroxyl-containing carbon-centered radicals. This finding broadens the existing views concerning radical-regulating properties of curcuminoids, and it should be taken into account when practical use of these compounds is envisaged.Synthesis of modified homo-N-nucleosides from the reactions of mesityl nitrile oxide with 9-allylpurines and their influence on lipid peroxidation and thrombin inhibition

Andreas Thalassitis, Dimitra J Hadjipavlou-Litina, Konstantinos E Litinas, Panagiotis MiltiadouPMID: 19811914 DOI: 10.1016/j.bmcl.2009.09.040